TrkA Kinase Inhibition: Patent-Disclosed Target Engagement Versus Unrelated In-Class Compounds
This compound is explicitly claimed as a TrkA kinase inhibitor in WO2015148350 (Example 76), with the DrugMap database listing its mechanism of action as TrkA (NTRK1) inhibition [1][2]. In contrast, the broader benzylpiperidine–tetrazole series reported by Paudel et al. (2017) was profiled primarily for monoamine transporter reuptake inhibition (SERT, NET, DAT) rather than kinase inhibition, and the majority of analogs in that series lack documented TrkA activity [3]. This dual annotation — TrkA kinase inhibition plus triple reuptake potential — distinguishes this compound from single-mechanism analogs within the same scaffold family.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | TrkA (NTRK1) inhibitor; patented for chronic pain, neuropathic pain, pruritus, solid tumour/cancer, thymic cancer |
| Comparator Or Baseline | Paudel et al. (2017) benzylpiperidine–tetrazoles: profiled as SERT, NET, DAT reuptake inhibitors; TrkA activity not reported for majority of series |
| Quantified Difference | Qualitative mechanistic divergence: kinase inhibition vs. transporter reuptake inhibition; exact TrkA IC50 values not publicly disclosed for target compound |
| Conditions | Patent WO2015148350; DrugMap database target annotation |
Why This Matters
For research programs targeting NGF/TrkA-mediated pain or oncology pathways, this compound offers a mechanistically defined entry point that is absent in most in-class benzylpiperidine–tetrazole analogs.
- [1] WO2015148350 — TrkA Kinase Inhibitors, Compositions and Methods Thereof. Merck Sharp & Dohme Corp. Example 76. View Source
- [2] DrugMap (idrblab.net). Drug ID: DM4U63E — Target: TrkA (NTRK1_HUMAN), Inhibitor. View Source
- [3] Paudel S, Min X, Acharya S, Khadka DB, Yoon G, Kim KM, Cheon SH. Triple reuptake inhibitors: Design, synthesis and structure–activity relationship of benzylpiperidine–tetrazoles. Bioorg Med Chem. 2017;25(20):5278-5289. View Source
